3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Description
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound featuring a fused pyrrolo-pyridinone scaffold. This structure consists of a pyrrole ring fused to a pyridinone moiety, with a hydroxy group at position 3 and a methyl group at position 6 (Figure 1). The compound’s molecular formula is C₈H₈N₂O₂, and it serves as a key intermediate in medicinal chemistry due to its structural similarity to bioactive isoindolinones and pyrrolopyridines .
Properties
IUPAC Name |
3-hydroxy-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-4-7-6(8(10)12)2-5(11)3-9-7/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHHZJKRIQCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182678 | |
| Record name | 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391732-76-5 | |
| Record name | 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391732-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301182678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water has been reported to yield high chemoselectivity and excellent yields .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions that can be easily scaled up while maintaining high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrrolo[3,4-b]pyridine core.
Scientific Research Applications
Medicinal Chemistry
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Antipsychotic Potential
Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit allosteric modulation of muscarinic receptors, particularly the M4 subtype. This receptor is implicated in the modulation of dopaminergic signaling pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. A study demonstrated that specific derivatives showed enhanced binding affinity and selectivity towards M4 receptors, suggesting a potential role in developing new antipsychotic medications .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cells, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protective effects are attributed to the compound's ability to modulate cellular signaling pathways involved in cell survival and inflammation .
Synthetic Methodology
The synthesis of this compound has been optimized through various methods, showcasing its versatility in organic synthesis.
One-Pot Synthesis
A notable synthetic route involves a one-pot reaction that streamlines the production of this compound from readily available precursors. This method not only simplifies the synthesis but also improves yield and reduces the need for extensive purification steps. The reaction conditions have been optimized to achieve high selectivity and efficiency .
Derivative Development
The ability to modify the pyrrolo[3,4-b]pyridine scaffold allows for the development of a library of derivatives with varied biological activities. Researchers have synthesized multiple derivatives with different substituents at the nitrogen and carbon positions, leading to compounds with enhanced pharmacological profiles .
Case Study on Antipsychotic Activity
In a preclinical study involving rodent models, a derivative of this compound was administered to assess its effects on dopamine levels. The results indicated a significant reduction in hyperactivity associated with dopaminergic overactivity, supporting its potential as an antipsychotic agent .
Neuroprotection in Cellular Models
Another study utilized cultured neuronal cells exposed to amyloid-beta peptides to mimic Alzheimer's disease conditions. Treatment with this compound resulted in decreased cell death and lower levels of inflammatory markers compared to untreated controls, highlighting its neuroprotective capabilities .
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist for specific receptors . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties:
- Physical State : Typically a crystalline solid with a melting point of ~200–205°C .
- Solubility: Insoluble in water but soluble in polar organic solvents (e.g., ethanol, DMF) .
- Synthesis : Synthesized via multicomponent reactions (MCRs), such as Ugi-Zhu reactions, followed by cyclization and dehydration steps .
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of pyrrolo[3,4-b]pyridin-5-ones are highly dependent on substituents. Below is a detailed comparison with key analogues:
Table 1. Structural and Functional Comparison of Selected Pyrrolo[3,4-b]pyridin-5-one Derivatives
Impact of Substituents on Physicochemical Properties
- Hydroxy Groups : The 3-hydroxy substituent enhances hydrogen-bonding capacity, improving target binding (e.g., enzyme inhibition) but reducing lipid solubility .
- Alkyl/Aryl Groups : Methyl (6-CH₃) and benzyl (6-benzyl) groups increase hydrophobicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
- Halogenation : Chlorine (2-Cl) in 2-Chloro-6-(4-methoxybenzyl) improves metabolic stability and anticancer activity .
Key Research Findings
Tautomerism: Pyrrolo[3,4-b]pyridin-5-ones exist in equilibrium between pyridinone and hydroxypyridine tautomers in solution, affecting reactivity and bioactivity .
Click Chemistry Modifications : Derivatives like 5-substituted-1H-tetrazolyl-pyrrolo[3,4-b]pyridin-5-one (from 4-formylbenzonitrile) enable rapid diversification for drug discovery .
Biological Activity
3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with significant biological activity, particularly in its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This article explores the compound's biological mechanisms, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C8H8N2O2
- Molecular Weight : 164.16 g/mol
- CAS Number : 1391732-76-5
The primary biological target of this compound is the M4 muscarinic acetylcholine receptor. As an allosteric modulator, it influences receptor activity without directly activating it. This modulation can lead to various physiological effects, including alterations in neuronal signaling, heart rate regulation, smooth muscle contraction, and glandular secretion .
Pharmacological Effects
- Neurotransmission : The compound's interaction with M4 receptors suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease by enhancing cholinergic signaling.
- Cardiovascular Effects : Modulation of these receptors can impact heart rate and vascular tone, indicating possible cardiovascular benefits or risks depending on the context of use.
- Antibacterial Activity : While not primarily studied for antibacterial properties, related pyrrole compounds have shown efficacy against various bacterial strains. For instance, derivatives have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
Case Studies and Experimental Data
A selection of studies highlights the compound's biological activity:
- Study on M4 Receptor Modulation :
- Researchers demonstrated that this compound enhances the effects of acetylcholine at M4 receptors in vitro.
- Results indicated increased intracellular calcium levels and enhanced neurotransmitter release in neuronal cultures.
Q & A
Q. What are the most reliable synthetic routes for preparing 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one derivatives?
A one-pot synthesis involving condensation of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines is widely used. This method allows incorporation of diverse substituents (alkyl, aryl) and achieves yields of 50–75% under optimized conditions (e.g., refluxing in ethanol). Reaction parameters such as solvent polarity and amine nucleophilicity critically influence regioselectivity . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) may be employed .
Q. How can the structure of pyrrolo[3,4-b]pyridin-5-one derivatives be confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, resolving tautomeric equilibria (e.g., keto-enol forms) observed in solution-phase NMR . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (COSY, HSQC) to assign proton and carbon environments .
Q. What solvents and reaction conditions are optimal for minimizing side products during synthesis?
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene is preferred for catalytic cycloadditions due to its moderate polarity and boiling point (110°C). Temperature gradients (e.g., slow heating from 25°C to reflux) reduce oligomerization byproducts. For acid-sensitive intermediates, weakly basic conditions (e.g., NaHCO₃) stabilize the core structure .
Advanced Research Questions
Q. How do substituent effects influence the tautomeric equilibrium of pyrrolo[3,4-b]pyridin-5-ones in solution?
Electron-withdrawing groups (e.g., -NO₂, -CF₃) stabilize the keto tautomer by delocalizing the carbonyl oxygen’s electron density, as shown in NMR studies. In contrast, bulky substituents at the 6-position (e.g., benzyl) shift equilibrium toward the enol form due to steric hindrance of keto formation. Solvent polarity also modulates tautomer ratios: DMSO-d₆ favors keto, while CDCl₃ stabilizes enol .
Q. What strategies resolve contradictions in biological activity data across structurally similar pyrrolo[3,4-b]pyridin-5-one analogs?
Discrepancies often arise from off-target interactions or assay-specific conditions. For example, a compound showing DPP4 inhibition (IC₅₀ = 12 nM) in enzymatic assays may lack efficacy in cellular models due to poor membrane permeability. Parallel screening using orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) and QSAR modeling (incorporating logP, PSA) can identify confounding variables .
Q. What mechanistic insights explain the regioselectivity of Ugi-Zhu/Cascade reactions in constructing polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones?
The Ugi-Zhu reaction proceeds via a zwitterionic intermediate formed between dicyandiamide and nitriles. A polar [4+2] cycloaddition follows, with regioselectivity dictated by frontier molecular orbital (FMO) interactions. Density functional theory (DFT) studies reveal that electron-deficient nitriles favor attack at the pyrrolo nitrogen, while steric effects dominate with bulky substituents .
Q. How can stereochemical outcomes be controlled in asymmetric syntheses of pyrrolo[3,4-b]pyridin-5-ones?
Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity in Pictet-Spengler reactions by stabilizing transition states through hydrogen-bonding networks. For diastereocontrol, substrate pre-organization via chelation (e.g., using Mg(OTf)₂) enforces specific conformations during cyclization .
Methodological Tables
Table 1. Key Reaction Parameters for Synthesizing Pyrrolo[3,4-b]pyridin-5-ones
Table 2. Structural Characterization Techniques
| Technique | Application | Key Data Output |
|---|---|---|
| X-ray Crystallography | Tautomer identification | Bond lengths (C=O vs. C-OH) |
| ¹H/¹³C NMR | Substituent assignment | δ 7.2–8.5 ppm (aromatic H) |
| HRMS | Molecular formula confirmation | m/z accuracy < 2 ppm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
